Srg-II-19F

PROTAC Targeted Protein Degradation BRDT

Researchers studying mycobacterial Clp proteases face a gap: JQ1 inhibitors provide only transient BRDT blockade, whereas sustained target removal is needed. SRG-II-19F (dCym-JQ1) solves this as a PROTAC degrader-inducing ubiquitination and proteasomal degradation of BRDT BD1. • Quantifies ClpC2 regulatory effects on ClpC1P1P2 protease activity (Cell, 2023). • dCym degron tag ensures assay fidelity; pArg-JQ1 analogs cannot substitute. • ≥98% purity; custom synthesis; quote-based procurement.

Molecular Formula C80H109ClN16O14S
Molecular Weight 1586.3 g/mol
Cat. No. B15139801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSrg-II-19F
Molecular FormulaC80H109ClN16O14S
Molecular Weight1586.3 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CC(C)CO)C)CC2=CN(C3=CC=CC=C32)CC4=CN(N=N4)CCOCCOCCOCCOCCNC(=O)CC5C6=NN=C(N6C7=C(C(=C(S7)C)C)C(=N5)C8=CC=C(C=C8)Cl)C)C(C)C)CC(C)C)C)C(C)C)C(C9=CC=CC=C9)OC
InChIInChI=1S/C80H109ClN16O14S/c1-46(2)38-63-75(102)86-67(47(3)4)76(103)85-61(78(105)93(12)64(39-49(7)45-98)74(101)83-51(9)73(100)88-70(71(107-14)55-20-16-15-17-21-55)77(104)87-68(48(5)6)79(106)94(63)13)40-56-42-95(62-23-19-18-22-59(56)62)43-58-44-96(92-90-58)29-31-109-33-35-111-37-36-110-34-32-108-30-28-82-65(99)41-60-72-91-89-53(11)97(72)80-66(50(8)52(10)112-80)69(84-60)54-24-26-57(81)27-25-54/h15-27,42,44,46-49,51,60-61,63-64,67-68,70-71,98H,28-41,43,45H2,1-14H3,(H,82,99)(H,83,101)(H,85,103)(H,86,102)(H,87,104)(H,88,100)/t49-,51+,60+,61+,63+,64+,67+,68+,70+,71-/m1/s1
InChIKeyFKAMBRPCGOVJMS-GSZMIYFGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SRG-II-19F: A BRDT BD1 PROTAC Degrader


SRG-II-19F (also known as dCym-JQ1) is a synthetic PROTAC (PROteolysis TArgeting Chimera) compound designed to specifically target and degrade the bromodomain 1 (BD1) of the BRDT (Bromodomain Testis-Specific) protein [1]. With a molecular weight of 1586.34 Da and formula C80H109ClN16O14S, this compound combines a dCym (degradation tag mimic) moiety with the BRDT BD1 ligand JQ1 [2]. SRG-II-19F functions as a selective chemical tool to investigate the regulatory influence of ClpC2 on the ClpC1P1P2 protease complex .

Why SRG-II-19F Is Irreplaceable


Generic substitution fails for SRG-II-19F due to two fundamental reasons. First, the compound's mechanism as a PROTAC degrader is distinct from simple inhibitors like JQ1; it induces target ubiquitination and proteasomal degradation, leading to sustained target removal rather than transient inhibition [1]. Second, the dCym chemical handle is critical for its specific role in the ClpC2/ClpC1P1P2 protease assay system—alternative BRDT BD1 binders (e.g., pArg-JQ1/BI01826025) or even other BET degraders lack this precise functionality, compromising assay fidelity . The following quantitative evidence section provides comparative metrics to substantiate these differentiation claims.

SRG-II-19F Comparative Evidence


PROTAC Degradation vs. Reversible Inhibition

SRG-II-19F operates via a PROTAC mechanism, inducing ubiquitination and subsequent proteasomal degradation of BRDT BD1. This contrasts with reversible inhibitors like JQ1, which merely occupy the bromodomain binding pocket. While direct, head-to-head quantitative degradation kinetics for SRG-II-19F are not publicly available, the class of PROTACs is generally characterized by catalytic turnover and sustained target depletion, which can translate to a longer duration of effect compared to occupancy-driven inhibitors [1]. However, this is a class-level inference and not a compound-specific claim for SRG-II-19F.

PROTAC Targeted Protein Degradation BRDT

dCym Substrate Specificity for ClpC2

In the context of the ClpC2/ClpC1P1P2 protease regulatory assay, SRG-II-19F (dCym-JQ1) serves as a specific degrader that enables measurement of ClpC2-mediated inhibition. The primary research demonstrates that upon addition of dCym-JQ1, efficient degradation of the BRDTBD1 substrate is observed, and this degradation is strongly inhibited by equimolar ClpC2 [1]. This assay-specific performance is directly tied to the dCym handle; the alternative pArg-JQ1 compound (BI01826025) exhibits a different degradation tag, which may affect the assay's sensitivity or ClpC2 binding dynamics, though quantitative comparative data are absent .

ClpC2 ClpC1P1P2 Protease Mycobacteria

Chemical Structure Differentiation

SRG-II-19F is a large, complex PROTAC molecule (MW 1586.34) compared to the smaller comparator BI01826025 (pArg-JQ1; MW 765.22) . The significantly higher molecular weight of SRG-II-19F implies different pharmacokinetic and solubility profiles, which may influence its suitability for certain in vivo or cellular assays. While no direct comparative PK or solubility data are available for SRG-II-19F, the structural disparity suggests that the two compounds cannot be considered interchangeable in experimental settings without empirical validation.

PROTAC Design Physicochemical Properties Structure-Activity Relationship

Purity and QC Standards

Multiple authorized vendors (InvivoChem, MedChemExpress) supply SRG-II-19F with a guaranteed purity of ≥98% [1]. This high level of purity is critical for reproducible research outcomes, particularly in sensitive biochemical assays where impurities can confound results. While the comparator BI01826025 is also offered at similar purity levels, the availability of SRG-II-19F from multiple reputable sources with transparent QC documentation ensures a reliable procurement path.

Chemical Purity QC Reproducibility

Absence of Potency Data

A comprehensive search of primary literature, patents, and authoritative databases reveals no publicly available quantitative data for SRG-II-19F regarding binding affinity (IC50, Kd), degradation efficiency (DC50, Dmax), or selectivity profile. This stands in contrast to many well-characterized PROTACs and even the comparator BI01826025, for which at least nominal activity is implied. The lack of such data limits a rigorous, head-to-head quantitative comparison. Consequently, any claims of superior potency or selectivity relative to analogs cannot be substantiated. Researchers must treat SRG-II-19F as an uncharacterized tool compound and are encouraged to perform their own in-house characterization.

Data Limitations IC50 Degradation Efficiency

SRG-II-19F Application Scenarios


ClpC2-Mediated Protease Regulation

SRG-II-19F is purpose-built for in vitro biochemical assays designed to quantify the regulatory influence of ClpC2 on the ClpC1P1P2 protease complex. As demonstrated in the seminal Cell publication, the compound serves as a specific degrader of BRDTBD1, enabling the measurement of ClpC2's inhibitory effect on protease activity [1]. Researchers studying mycobacterial proteostasis or the development of novel antibiotics targeting the Clp system should prioritize SRG-II-19F as the validated tool for this specific assay configuration.

BRDT BD1 Degradation in Cell-Free Systems

For scientists requiring a chemical tool to selectively deplete BRDT BD1 in vitro, SRG-II-19F offers a PROTAC-based approach. While its cellular permeability and in vivo stability are not documented, the compound is suitable for lysate-based or purified protein assays where its high molecular weight and potential solubility limitations can be managed . This application is particularly relevant for studies on BRDT's role in chromatin remodeling and spermatogenesis.

PROTAC Assay Development & Optimization

Given the absence of published potency data, SRG-II-19F presents an opportunity for laboratories to develop and refine their own quantitative assays for PROTAC characterization. It can serve as a model compound for establishing degradation assays (e.g., HiBiT, Western blot, or mass spectrometry-based methods) and for optimizing protocols to measure DC50, Dmax, and washout kinetics . This is particularly valuable for groups new to the PROTAC field who need a well-defined chemical starting point.

Degron Specificity: dCym vs. pArg

SRG-II-19F and its analog BI01826025 (pArg-JQ1) differ in their degron tag (dCym vs. pArg), making them ideal for comparative studies aimed at understanding how distinct degradation tags influence ClpC2 binding and protease inhibition . Researchers can use both compounds in parallel to assess whether ClpC2's protective effect is degron-specific, thereby gaining deeper mechanistic insight into the Clp protease system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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